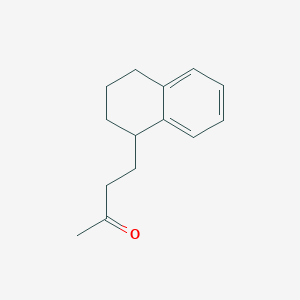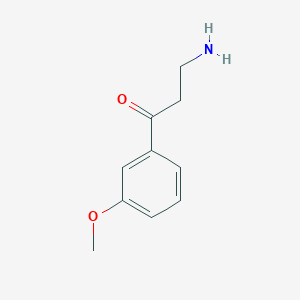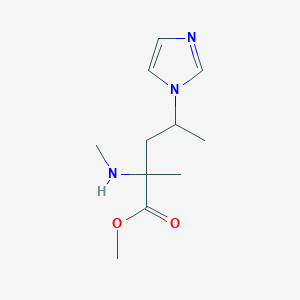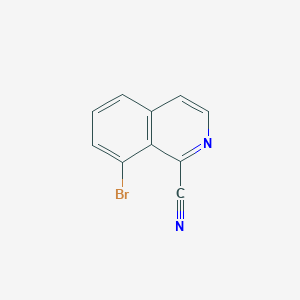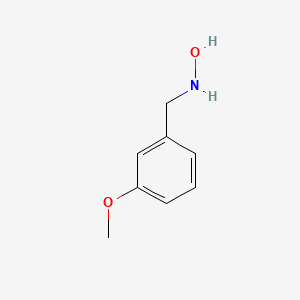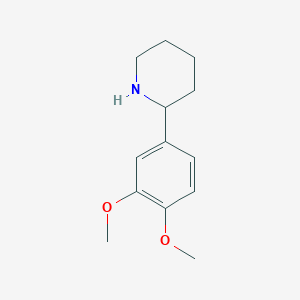![molecular formula C14H21N B13539430 N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}0^{5,9}]undecan-4-amine is a polycyclic amine compound characterized by its unique cage-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, followed by a series of reactions including [2+2] photo-cycloaddition, carbonyl protection, lithium aluminum hydride reduction, hydrolysis, and Huang-Minlon reduction . The optimal conditions for these reactions include specific temperatures, solvents, and reaction times to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mécanisme D'action
The mechanism by which N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of apoptotic pathways and the modulation of neurotransmitter systems . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione : This compound shares a similar polycyclic structure and is used in similar applications .
- Adamantane derivatives : These compounds also have cage-like structures and are used in antiviral and neuroprotective applications .
Uniqueness
N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is unique due to its specific structural configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
N-propan-2-ylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C14H21N/c1-5(2)15-14-12-8-3-6-7-4-9(10(6)12)13(14)11(7)8/h5-15H,3-4H2,1-2H3 |
Clé InChI |
QTOODEBDJJCURP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1C2C3CC4C2C5C1C3C4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


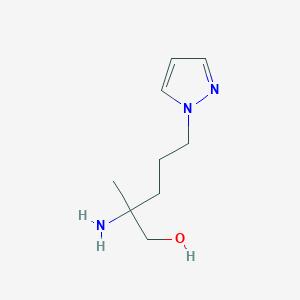
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13539360.png)
